

IUPAC name and synonyms for 4-Chloro-3-ethoxyaniline

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Compound of Interest

Compound Name: 4-Chloro-3-ethoxyaniline

Cat. No.: B1421267

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An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-3-ethoxyaniline**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. We will delve into its chemical identity, synthesis protocols, reactivity, and critical safety considerations, grounding all information in established scientific principles and authoritative data.

Core Chemical Identity and Nomenclature

4-Chloro-3-ethoxyaniline is a substituted aromatic amine whose structural characteristics—a chloro group and an ethoxy group on the aniline ring—make it a versatile precursor in various synthetic applications.

IUPAC Name and Synonyms

- Systematic IUPAC Name: **4-Chloro-3-ethoxyaniline**
- Common Synonyms: (4-chloro-3-ethoxyphenyl)amine[1]

Key Chemical Identifiers

A summary of the essential identifiers for **4-Chloro-3-ethoxyaniline** is presented in the table below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.

Identifier	Value	Source
CAS Number	852854-42-3	[1] [2]
Molecular Formula	C ₈ H ₁₀ ClNO	[1] [2]
Molecular Weight	171.62 g/mol	[2]
MDL Number	MFCD11053831	[2]

Physicochemical Properties and Handling

The physical state and solubility of **4-Chloro-3-ethoxyaniline** dictate its handling and storage requirements. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogues like 4-Chloro-3-methoxyaniline.

- Appearance: Expected to be a white to off-white or brown crystalline solid, similar to its methoxy analogue.[\[3\]](#)
- Solubility: Its structure suggests moderate solubility in nonpolar organic solvents and limited solubility in water.
- Storage: For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C, protected from light.[\[2\]](#)

Synthesis and Purification: A Validated Protocol

While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is the catalytic reduction of the corresponding nitro compound. This approach is widely documented for analogous structures and offers high yields and purity.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

Causality of the Synthetic Choice

The choice of catalytic hydrogenation of 4-chloro-3-ethoxynitrobenzene is based on its efficiency and selectivity. The nitro group is readily reduced to an amine under standard hydrogenation conditions (e.g., using catalysts like Palladium on carbon or Platinum) without affecting the chloro or ethoxy substituents on the aromatic ring. This method is a cornerstone of industrial and laboratory synthesis for its reliability and scalability.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize **4-Chloro-3-ethoxyaniline** from 4-chloro-3-ethoxynitrobenzene.

Materials:

- 4-chloro-3-ethoxynitrobenzene (starting material)
- Palladium on Carbon (Pd/C, 10% w/w), or alternative catalyst like Pt/C
- Ethanol or Ethyl Acetate (solvent)
- Hydrogen gas (H₂)
- Diatomaceous earth (for filtration)

Procedure:

- Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-chloro-3-ethoxynitrobenzene in a suitable solvent like ethanol.
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The catalyst loading is typically 1-5 mol% relative to the substrate.
- Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 atm) and begin vigorous agitation.
- Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.

- Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **4-Chloro-3-ethoxyaniline**.

Synthesis Workflow Diagram

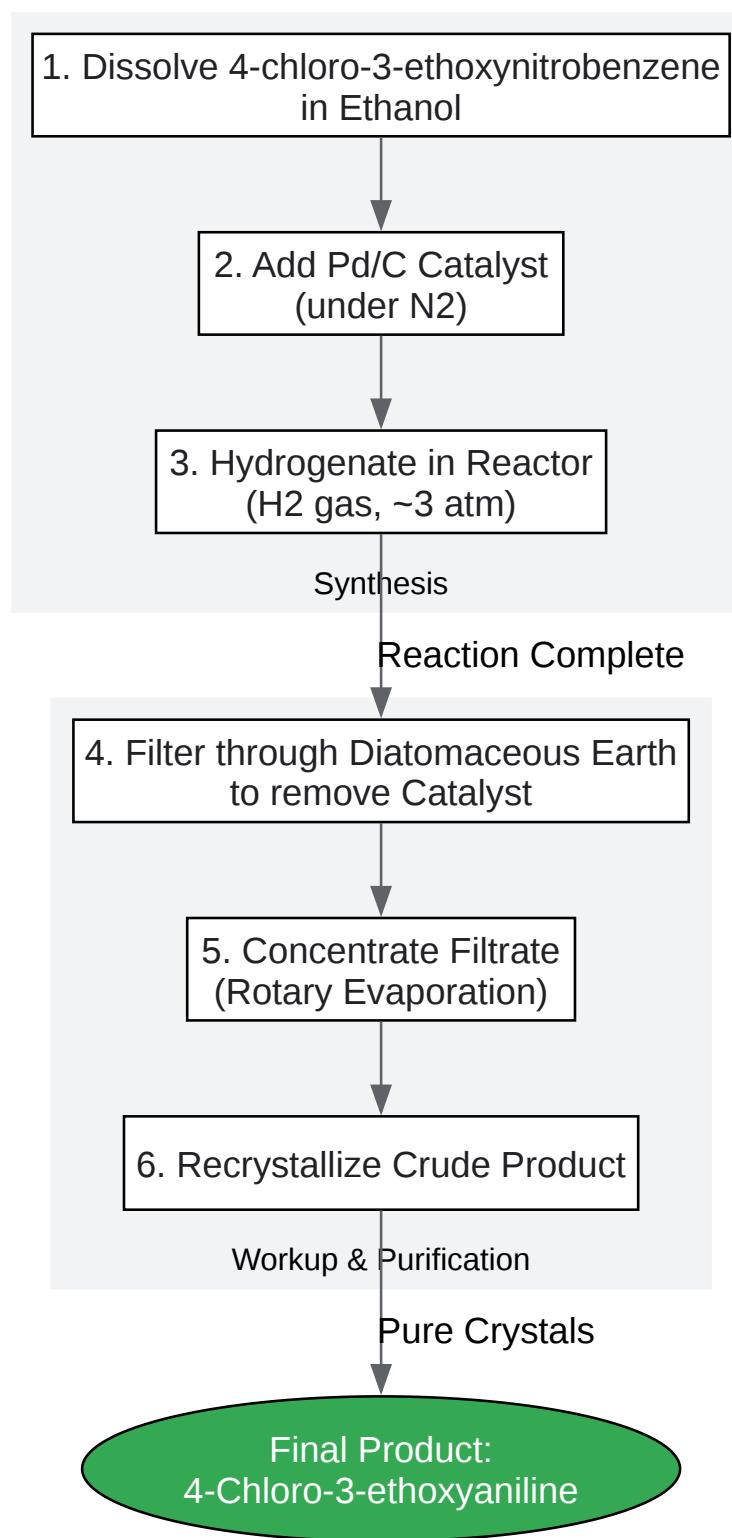


Figure 1: Synthesis & Purification Workflow

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Caption: Figure 1: Synthesis & Purification Workflow.

Chemical Reactivity and Core Applications

The utility of **4-Chloro-3-ethoxyaniline** stems from the combined electronic effects of its substituents. The nucleophilic amino group is the primary site of reaction, while the electron-donating ethoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, making it a highly adaptable reagent.

Key Applications

This compound is primarily used as a versatile intermediate in several industrial sectors.

- **Dyes and Pigments:** It is a crucial building block for synthesizing azo dyes and pigments, especially for disperse dyes used in textiles and printing inks.^[2] Its structure allows for the creation of stable colorants with excellent fastness properties through diazotization and coupling reactions.^[2]
- **Pharmaceuticals:** As a substituted aniline, it serves as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).^[2] The presence of chlorine is a common feature in many FDA-approved drugs, making chloro-anilines attractive scaffolds for drug discovery programs aimed at developing novel therapeutics.^{[7][8]}
- **Agrochemicals:** The molecule is also employed in the development of pesticides and herbicides, where the substituted aniline core can be incorporated into larger, biologically active molecules.^[2]

Application Pathway Diagram

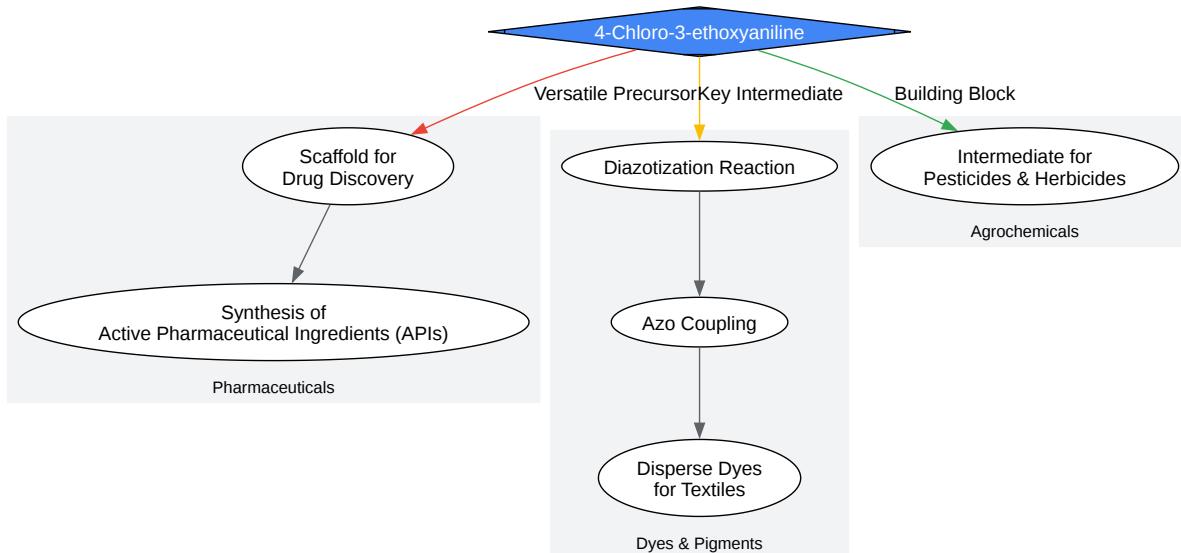


Figure 2: Major Application Pathways

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Caption: Figure 2: Major Application Pathways.

Safety, Handling, and Toxicology

Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity. The following information is based on data for closely related compounds like 4-chloroaniline and should be treated as a guideline. Always consult the specific Material Safety Data Sheet (MSDS) for **4-Chloro-3-ethoxyaniline** before handling.

Hazard Identification (based on analogous compounds)

- Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]
- Skin Sensitization: May cause an allergic skin reaction.[9]
- Carcinogenicity: May cause cancer (classification for 4-chloroaniline).[9]
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9]

Recommended Handling and Protective Measures

- Engineering Controls: Always work in a well-ventilated area, preferably under a chemical fume hood.[9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11]
- Hygiene: Wash hands and skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10] Contaminated work clothing should not be allowed out of the workplace.[9]

First Aid Procedures

- Inhalation: Move the person to fresh air. If breathing has stopped, apply artificial respiration and seek immediate medical attention.[9]
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician.[9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]
- Ingestion: If swallowed, give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

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